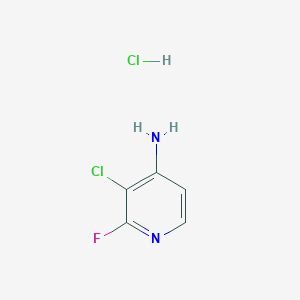

3-Chloro-2-fluoropyridin-4-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-2-fluoropyridin-4-amine hydrochloride is a chemical compound with the CAS Number: 2059937-88-9 . It has a molecular weight of 183.01 and is typically in powder form . Its IUPAC name is 3-chloro-2-fluoropyridin-4-amine hydrochloride .

Molecular Structure Analysis

The InChI code for 3-Chloro-2-fluoropyridin-4-amine hydrochloride is 1S/C5H4ClFN2.ClH/c6-4-3 (8)1-2-9-5 (4)7;/h1-2H, (H2,8,9);1H .Physical And Chemical Properties Analysis

3-Chloro-2-fluoropyridin-4-amine hydrochloride is a powder at room temperature . More specific physical and chemical properties such as density, boiling point, flash point, refractive index, and surface tension are not available in the search results.科学的研究の応用

Chemoselective Functionalization

The chemoselective functionalization of halogenated pyridines has been a subject of interest in organic synthesis. For example, the study by Stroup et al. (2007) describes the selective amination of 5-bromo-2-chloro-3-fluoropyridine, illustrating the manipulation of halopyridines for specific substitution reactions, which could extend to compounds like 3-chloro-2-fluoropyridin-4-amine hydrochloride for targeted synthesis applications. This process utilizes catalytic conditions to achieve selective substitution, demonstrating the compound's potential as an intermediate in synthesizing complex organic molecules Stroup, Szklennik, Forster, & Serrano-Wu, 2007.

Directed Lithiation and Functionalization

The directed lithiation of halopyridines, as discussed by Marsais et al. (1988), provides insights into regioselective functionalization strategies. This methodology enables the synthesis of various disubstituted pyridines through ortho-lithiation followed by reaction with electrophiles. Such techniques could be applicable to the directed lithiation of 3-chloro-2-fluoropyridin-4-amine hydrochloride, offering pathways to diversely substituted pyridine derivatives Marsais, Trécourt, Breant, & Quéguiner, 1988.

Transition-Metal-Free Amination

Li et al. (2018) developed a transition-metal-free method for synthesizing 2-aminopyridine derivatives, starting from fluoropyridines and acetamidine hydrochloride. This approach, highlighting high yield, chemoselectivity, and wide substrate adaptability, could be relevant for modifying 3-chloro-2-fluoropyridin-4-amine hydrochloride in a cost-effective and environmentally benign manner, leveraging the compound's reactivity for nucleophilic substitution reactions Li, Huang, Liao, Shao, & Chen, 2018.

Antibacterial Agent Synthesis

The research by Egawa et al. (1984) on the synthesis and antibacterial activity of naphthyridine carboxylic acids showcases the potential of halogenated pyridines in medicinal chemistry. Such studies imply the use of 3-chloro-2-fluoropyridin-4-amine hydrochloride as a precursor in developing novel antibacterial agents, underlining its importance in pharmaceutical research Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984.

Structural Manifold Creation

Schlosser and Bobbio (2002) explored the basicity gradient-driven isomerization of halopyridines, illustrating the versatility of such compounds in generating a range of structural manifolds. This research indicates the potential of using 3-chloro-2-fluoropyridin-4-amine hydrochloride as a starting material for creating diverse chemical structures, beneficial for material science and synthetic organic chemistry Schlosser & Bobbio, 2002.

Safety and Hazards

The safety information available indicates that 3-Chloro-2-fluoropyridin-4-amine hydrochloride is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

It is known that fluoropyridines are important intermediates in the synthesis of various new drugs .

Mode of Action

Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to be involved in the synthesis of various biologically active compounds .

特性

IUPAC Name |

3-chloro-2-fluoropyridin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2.ClH/c6-4-3(8)1-2-9-5(4)7;/h1-2H,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNAIRSCQDGHJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Cl)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluoropyridin-4-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2819139.png)

![[4-(2-amino-1,3-thiazol-4-yl)-2-(1,2,4-triazol-1-yl)phenyl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2819147.png)

![Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2819152.png)

![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2819158.png)

![4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2819162.png)